

Application Note: Intracellular Cytokine Staining for Profiling HBV-Specific T Cell Responses

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Compound of Interest

Compound Name: Hepatitis B Virus Core (128-140)

Cat. No.: B15563621

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Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection predisposing individuals to cirrhosis and hepatocellular carcinoma. The T cell-mediated immune response, particularly the production of cytokines, is crucial for the control and clearance of HBV. The HBV core protein is a major target for the host immune response, and the peptide spanning amino acids 128-140 (TPPAYRPPNAPIL) is a well-characterized, immunodominant MHC class II-restricted epitope that elicits robust CD4⁺ T helper (Th) cell responses.^[1]

Intracellular cytokine staining (ICS) followed by flow cytometry is a powerful technique for the single-cell analysis of antigen-specific T cell responses.^[2] This method allows for the simultaneous quantification of the frequency of cytokine-producing cells and the characterization of their phenotype. This application note provides a detailed protocol for the stimulation of peripheral blood mononuclear cells (PBMCs) with the HBV core 128-140 peptide and subsequent intracellular staining for key Th1 cytokines: interferon-gamma (IFN- γ), tumor necrosis factor-alpha (TNF- α), and interleukin-2 (IL-2).

Principle of the Method

The protocol involves the in vitro stimulation of PBMCs with the HBV core 128-140 peptide. During this stimulation, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to

block the secretion of newly synthesized cytokines, causing them to accumulate within the cytoplasm. Following stimulation, cells are stained for cell surface markers to identify T cell subsets (e.g., CD3, CD4, CD8). Subsequently, the cells are fixed and permeabilized to allow for the intracellular staining of cytokines with fluorochrome-conjugated antibodies. The stained cells are then analyzed by flow cytometry to determine the percentage of CD4+ T cells producing specific cytokines in response to the HBV peptide.

Data Presentation

The following tables summarize representative quantitative data for cytokine production by CD4+ T cells following HBV core 128-140 stimulation in different patient cohorts. Frequencies of cytokine-producing cells are typically lower in patients with chronic HBV (cHBV) compared to individuals with resolved infection.[\[3\]](#)

Table 1: Representative Frequency of Cytokine-Producing CD4+ T Cells after HBV Core 128-140 Stimulation

| Cohort | % IFN- γ + of CD4+ T cells (Mean \pm SD) | % TNF- α + of CD4+ T cells (Mean \pm SD) | % IL-2+ of CD4+ T cells (Mean \pm SD) |
|------------------------------|---|---|---|
| Chronic HBV Patients | 0.05 \pm 0.03 | 0.04 \pm 0.02 | 0.02 \pm 0.01 |
| Resolved HBV Infection | 0.50 \pm 0.25 | 0.45 \pm 0.20 | 0.30 \pm 0.15 |
| Healthy Controls (Unexposed) | < 0.01 | < 0.01 | < 0.01 |

Note: Data are illustrative and may vary based on the specific patient population and experimental conditions.

Experimental Protocols

Materials and Reagents

- Cells: Cryopreserved or freshly isolated human PBMCs
- Peptide: HBV core 128-140 peptide (TPPAYRPPNAPIL), lyophilized[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
- Stimulation Controls:
 - Unstimulated Control: DMSO (vehicle for peptide)
 - Positive Control: Staphylococcal enterotoxin B (SEB) or a CEF peptide pool
- Protein Transport Inhibitor: Brefeldin A (5 µg/mL final concentration) or Monensin (2 µM final concentration)
- Antibodies for Flow Cytometry (titrated for optimal concentration):
 - Anti-CD3 (e.g., PE-Cy7)
 - Anti-CD4 (e.g., APC-H7)
 - Anti-CD8 (e.g., PerCP-Cy5.5)
 - Anti-IFN-γ (e.g., FITC)
 - Anti-TNF-α (e.g., PE)
 - Anti-IL-2 (e.g., APC)
 - Viability Dye (e.g., Fixable Viability Stain 780)
- Buffers:
 - FACS Buffer: PBS with 2% FBS and 0.05% sodium azide
 - Fixation/Permeabilization Buffer (commercially available kits are recommended)
- Equipment:
 - 37°C, 5% CO₂ incubator
 - Flow cytometer

- 96-well U-bottom plates
- Centrifuge

Detailed Methodology

1. Preparation of Reagents

- HBV core 128-140 Peptide: Reconstitute the lyophilized peptide in sterile DMSO to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C. Further dilute in culture medium to the final working concentration (typically 1-10 µg/mL).
- Brefeldin A/Monensin: Prepare a stock solution in DMSO. Dilute in culture medium to the final working concentration just before use.

2. Cell Thawing and Resting

- Thaw cryopreserved PBMCs quickly in a 37°C water bath.
- Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed culture medium.
- Centrifuge at 300 x g for 10 minutes at room temperature.
- Discard the supernatant and resuspend the cell pellet in fresh culture medium.
- Count the cells and assess viability. Viability should be >90%.
- Adjust the cell concentration to $1-2 \times 10^6$ cells/mL in culture medium.
- Allow the cells to rest for at least 2 hours (or overnight) in a 37°C, 5% CO₂ incubator.

3. Cell Stimulation

- Plate $1-2 \times 10^6$ cells per well in a 96-well U-bottom plate.
- Add the HBV core 128-140 peptide to the appropriate wells at the final desired concentration.
- Include an unstimulated control (DMSO) and a positive control (e.g., SEB).

- Incubate for 1-2 hours at 37°C, 5% CO₂.
- Add Brefeldin A (final concentration 5 µg/mL) or Monensin (final concentration 2 µM) to all wells.
- Incubate for an additional 4-6 hours at 37°C, 5% CO₂.

4. Staining for Surface Markers and Viability

- Centrifuge the plate at 500 x g for 5 minutes.
- Discard the supernatant and resuspend the cells in 50 µL of FACS buffer containing the viability dye and the titrated cell surface antibodies (anti-CD3, anti-CD4, anti-CD8).
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells with 200 µL of FACS buffer and centrifuge at 500 x g for 5 minutes.

5. Fixation and Permeabilization

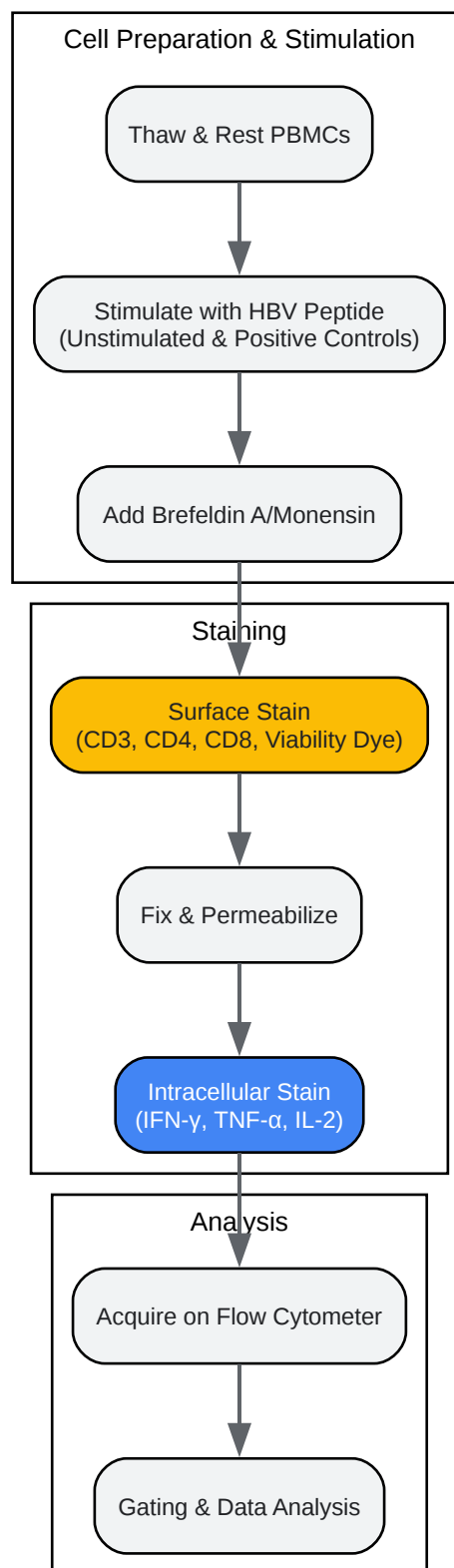
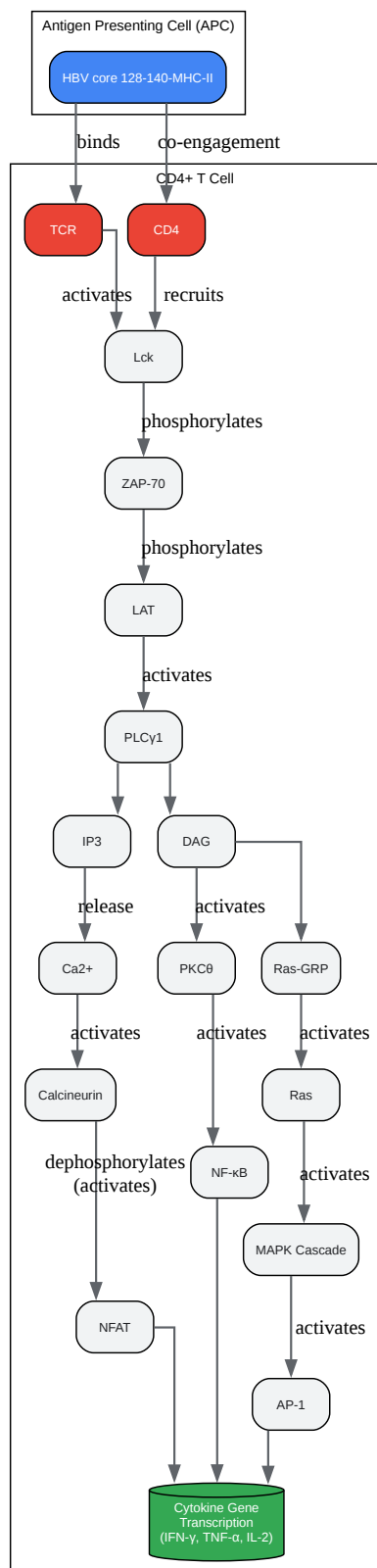
- Discard the supernatant and resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution.
- Incubate for 20 minutes at 4°C in the dark.
- Wash the cells with 200 µL of 1X Permeabilization Buffer and centrifuge at 500 x g for 5 minutes.

6. Intracellular Cytokine Staining

- Discard the supernatant and resuspend the cells in 50 µL of 1X Permeabilization Buffer containing the titrated intracellular cytokine antibodies (anti-IFN-γ, anti-TNF-α, anti-IL-2).
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 200 µL of 1X Permeabilization Buffer.
- Resuspend the cells in 200 µL of FACS buffer for flow cytometry analysis.

Mandatory Visualizations

T Cell Receptor Signaling Pathway



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References

- 1. abbiotec.com [abbiotec.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
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